Californidine perchlorate

Description

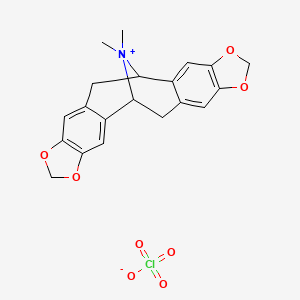

Structure

3D Structure of Parent

Properties

IUPAC Name |

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHYBHNDRRHULH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17939-31-0 | |

| Record name | 17939-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Structural Elucidation and Molecular Characterization of Californidine Perchlorate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of Californidine (B190724) perchlorate (B79767). vulcanchem.com Through various NMR experiments, it is possible to map the precise arrangement of protons and carbons, confirming the connectivity and stereochemistry of the molecule. biocrick.com

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the Californidine cation. The spectrum reveals the number of distinct protons, their electronic environments (chemical shift, δ), neighboring protons (spin-spin coupling, J), and their relative numbers (integration). Analysis of a ¹H NMR spectrum for the Californidine cation would typically involve identifying signals corresponding to aromatic protons, methylene (B1212753) (-CH2-) groups within the heterocyclic rings, protons of the two methylenedioxy (-O-CH2-O-) groups, and the N-methyl (N-CH3) groups.

Table 1: Illustrative ¹H NMR Data for the Californidine Cation (C₂₀H₂₀NO₄⁺) (Note: This table represents typical chemical shifts for the described structural motifs and is for illustrative purposes.)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.50 - 7.00 | m | - | 4H | Aromatic Protons |

| 5.85 - 5.95 | m | - | 4H | Methylenedioxy Protons (-O-CH₂-O-) |

| 3.60 - 4.50 | m | - | 6H | Aliphatic Protons (Ring CH, CH₂) |

| 3.40 | s | - | 6H | N-Methyl Protons (N⁺-(CH₃)₂) |

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the Californidine cation produces a distinct signal, allowing for the confirmation of the total carbon count and providing insights into their chemical nature (e.g., aromatic, aliphatic, quaternary). The spectrum would show distinct regions for the aromatic carbons, the aliphatic carbons of the ring structure, the methylenedioxy bridge carbons, and the N-methyl carbons.

Table 2: Illustrative ¹³C NMR Data for the Californidine Cation (C₂₀H₂₀NO₄⁺) (Note: This table represents typical chemical shifts for the described structural motifs and is for illustrative purposes.)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 140 - 150 | Quaternary | Aromatic C-O |

| 120 - 130 | Quaternary | Aromatic C-C |

| 105 - 115 | CH | Aromatic C-H |

| 100 - 102 | CH₂ | Methylenedioxy (-O-CH₂-O-) |

| 60 - 70 | CH | Aliphatic Ring CH |

| 50 - 55 | CH₃ | N-Methyl (N⁺-(CH₃)₂) |

| 25 - 45 | CH₂ | Aliphatic Ring CH₂ |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of complex molecules like Californidine perchlorate by revealing correlations between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the connectivity of proton spin systems within the aliphatic rings and aromatic systems of the molecule. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. numberanalytics.comsdsu.edu This powerful technique allows for the unambiguous assignment of which proton is attached to which carbon, greatly simplifying the interpretation of the ¹H and ¹³C spectra. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comprinceton.edu NOESY is essential for determining the relative stereochemistry and three-dimensional conformation of the Californidine cation.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a fundamental technique used to determine the precise mass of the Californidine cation, which in turn allows for the confident confirmation of its elemental composition and molecular formula. The high accuracy of HR-MS can distinguish between compounds with the same nominal mass but different atomic compositions, providing definitive evidence for the C₂₀H₂₀NO₄⁺ formula of the cation. nih.gov

Electrospray Ionization (ESI) is the ideal ionization method for analyzing this compound. nih.gov As a "soft" ionization technique, ESI allows for the transfer of the pre-existing Californidine cation from solution into the gas phase without causing fragmentation. copernicus.org This is particularly suitable for quaternary ammonium (B1175870) compounds, which are already charged in solution. nih.gov The resulting mass spectrum typically shows a prominent peak corresponding to the intact cation (C₂₀H₂₀NO₄⁺), allowing for its molecular weight determination. nih.govnih.gov ESI can be coupled with ion chromatography (IC) or liquid chromatography (LC) for the separation and analysis of Californidine from complex mixtures, such as plant extracts. nih.govepa.govnih.gov

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the identity of Californidine and to gain deeper structural insights. nih.govscience.gov In an MS/MS experiment, the Californidine cation (the "parent" or "precursor" ion) isolated in the mass spectrometer is subjected to fragmentation, typically through collision with an inert gas. This process generates a series of smaller, charged fragments ("product" or "daughter" ions).

The resulting fragmentation pattern is a unique "fingerprint" for the molecule, determined by its specific bond strengths and structural arrangement. nih.gov Analysis of these fragmentation pathways helps to confirm the connectivity of the ring system and the nature of the substituent groups. This technique is highly specific and is used to reliably identify Californidine even in complex biological or herbal matrices and to distinguish it from structural isomers. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular framework of a compound by probing its molecular vibrations.

The californidine cation contains several key functional groups that would produce distinct signals in the mid-IR region. These include the C-H stretching vibrations of the aromatic rings and methylene groups, C-O and C-N stretching vibrations within the heterocyclic framework, and vibrations associated with the two methylenedioxy (-O-CH₂-O-) groups. The perchlorate anion (ClO₄⁻), being a tetrahedral ion, exhibits a strong, broad absorption band around 1100 cm⁻¹ and another strong band near 620 cm⁻¹, which are characteristic of this counter-ion. smolecule.com

The table below outlines the expected FT-IR absorption bands for this compound based on its constituent functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| C-N⁺ (quaternary iminium) | 1690 - 1640 | Stretching |

| Aromatic C=C | 1600 - 1450 | Ring Stretching |

| C-O (ether) | 1300 - 1000 | Stretching |

| Methylenedioxy (-O-CH₂-O-) | ~2780, ~1250, ~1040, ~930 | Multiple (incl. stretching) |

| Perchlorate (ClO₄⁻) | ~1100 (very strong, broad), ~620 (strong) | Asymmetric & Symmetric Stretching |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy is valuable for characterizing the core carbon skeleton and the symmetric vibrations of the aromatic rings. Furthermore, the technique is highly effective for detecting the perchlorate anion, which produces a very strong, sharp, and highly characteristic symmetric stretching (ν₁) peak around 930-940 cm⁻¹. mdpi.com

Analysis of related poppy alkaloids by FT-Raman spectroscopy has demonstrated the technique's ability to provide distinct fingerprint spectra for these complex molecules, allowing for their identification even within plant extracts. researchgate.netmdpi.com The application of Raman spectroscopy to this compound would yield a detailed vibrational profile, confirming the presence of its key structural motifs.

The table below summarizes the expected prominent Raman shifts for this compound.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| Aromatic Ring | ~1600 | Ring Stretching |

| C-C Bonds | 1200 - 800 | Skeletal Vibrations |

| Perchlorate (ClO₄⁻) | ~935 (very strong, sharp) | Symmetric Stretching (ν₁) |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. acs.org Californidine possesses two stereocenters, and its specific spatial arrangement is critical to its identity.

While a published single-crystal X-ray structure for this compound has not been identified in the surveyed literature, the technique has been successfully applied to elucidate the structures of other closely related pavine (B1216701) alkaloids. For instance, the structures of (-)-12-hydroxycrychine and isocryprochine, two new pavine alkaloids isolated from Cryptocarya chinensis, were confirmed by X-ray crystallography. acs.org Such an analysis provides unambiguous assignment of the absolute configuration, which is often designated using the Cahn-Ingold-Prelog (R/S) system. For californidine, the accepted configuration is (5S, 12S).

A hypothetical X-ray crystallographic analysis of this compound would involve growing a single, high-quality crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam. The resulting data would allow for the determination of its space group and unit cell parameters, leading to a complete solution of its molecular structure and solid-state packing.

Purity and Identity Assessment by Advanced Chromatographic Techniques

Chromatographic methods are indispensable for separating californidine from the complex mixture of alkaloids present in its natural source and for assessing the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of plant extracts and purified natural products. researchgate.net When coupled with a Diode Array Detector (DAD), it allows for simultaneous quantification and acquisition of the UV-Vis spectrum of the analyte as it elutes, providing an additional layer of identification.

A validated HPLC-DAD method has been used to identify and quantify the alkaloids in Eschscholzia californica extracts. nih.gov In this method, californidine was successfully separated from other alkaloids like protopine (B1679745), escholtzine, and sanguinarine (B192314). The identification is based on comparing the retention time and the UV spectrum of the peak in the sample to that of a certified reference standard. nih.govphytolab.com The integration of the peak area allows for precise quantification and purity assessment.

The table below summarizes a set of published HPLC-DAD conditions for the analysis of californidine. nih.gov

| Parameter | Condition |

| Column | Synergi RP-Max C12 (4 µm, 150 × 4.60 mm) |

| Mobile Phase A | 25:75 (v/v) Acetonitrile : Stock Solution |

| Mobile Phase B | 60:40 (v/v) Acetonitrile : Stock Solution |

| Gradient | 0-4 min (100% A); 4-15 min (0-20% B); 15-38 min (45% B); 38-50 min (80% B); 50-60 min (100% A) |

| Flow Rate | 0.5 mL/min |

| Detection | DAD at 280 nm |

| Injection Volume | 100 µL |

| *Stock Solution: 0.01 M sodium 1-heptanesulfonate and 0.1 M triethylamine (B128534) in H₂O, adjusted to pH 2.5 with phosphoric acid. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for the qualitative analysis of alkaloid-containing extracts and fractions. researchmap.jp For the analysis of californidine, the stationary phase is typically silica (B1680970) gel pre-coated on an aluminum or glass plate.

The separation of californidine from other alkaloids is achieved using a suitable mobile phase, such as a mixture of chloroform (B151607) and methanol. After development, the chromatogram is dried and sprayed with a visualizing agent. Dragendorff's reagent is a classic and highly effective spray reagent for detecting alkaloids, which appear as orange, reddish-brown, or brown spots on a yellow background. nih.govsigmaaldrich.com The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in a given TLC system and can be compared to that of a reference standard for identification.

The table below outlines reported TLC systems used for the separation of californidine.

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica Gel | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Chloroform:Methanol (gradient from 9:1 to 7:3 v/v) | Methylene chloride:Methanol (95:5 v/v) with 0.1% trifluoroacetic acid researchgate.net |

| Visualization | Dragendorff's Reagent | UV light / Dragendorff's Reagent |

Elemental Analysis and Counterion Quantification (e.g., Perchlorate Anion)

The structural elucidation and definitive characterization of an ionic compound like this compound rely on a combination of analytical techniques, among which elemental analysis and counterion quantification are fundamental. These methods provide quantitative data that confirms the empirical formula and the stoichiometric ratio of the organic cation to its inorganic counterion, ensuring the compound's identity and purity.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized or isolated compound. For this compound, with a chemical formula of C20H20ClNO8, this analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O). echemi.comsigmaaldrich.comsigmaaldrich.comnih.gov The molecular weight of the compound is established at 437.83 g/mol . echemi.comsigmaaldrich.combiosynth.comphytolab.com

The theoretical elemental composition, derived from its molecular formula, serves as a benchmark against which experimental results are compared. This comparison is crucial for confirming the purity and identity of the substance. For primary reference standards, such as those available for this compound, the experimental values from elemental analysis are expected to show very close correlation with the calculated theoretical values. phytolab.comphytolab.com

Table 1: Theoretical Elemental Composition of this compound (C20H20ClNO8)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 20 | 240.22 | 54.87 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 4.61 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 8.10 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.20 |

| Oxygen | O | 15.999 | 8 | 127.992 | 29.22 |

| Total | | | | 437.832 | 100.00 |

Counterion Quantification

Beyond determining the elemental ratios within the organic cation, it is critical to quantify the associated perchlorate (ClO₄⁻) counterion. The presence and precise amount of the counterion directly impact the compound's molecular weight and the purity calculation of the active californidine cation. For certified reference materials, the perchlorate counterion is quantitatively determined and may be treated as an impurity when calculating the absolute purity of the californidine moiety itself. phytolab.com

Advanced analytical methodologies are employed to accurately measure the concentration of the perchlorate anion. These techniques are essential for quality control and for ensuring the material's suitability for research applications where precise concentration is paramount. clu-in.org

Detailed Research Findings:

Research and quality control protocols for ionic substances, particularly reference standards, utilize highly sensitive and selective methods for anion quantification. While specific experimental reports detailing the quantification in commercial this compound batches are proprietary, the established methods for perchlorate analysis in various fields are directly applicable. clu-in.org

Ion Chromatography (IC): This is a widely used technique for separating and quantifying ions. When applied to a dissolved sample of this compound, it can effectively separate the perchlorate anion from the californidine cation and any other ionic impurities. The concentration is then determined by comparing the signal to that of a known perchlorate standard. clu-in.org

Ion Chromatography-Mass Spectrometry (IC-MS/MS): For enhanced sensitivity and selectivity, IC is often coupled with tandem mass spectrometry. thermofisher.com This hyphenated technique provides robust and reproducible quantification of perchlorate, even at very low levels, by monitoring specific mass-to-charge ratio transitions of the perchlorate ion. thermofisher.com

Capillary Electrophoresis (CE): CE offers another high-resolution method for separating ions based on their electrophoretic mobility. It has been shown to be effective for determining perchlorate concentrations, even in complex matrices. clu-in.org

The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For a high-purity reference substance like this compound, these methods confirm the 1:1 stoichiometric ratio between the californidine cation and the perchlorate anion. phytolab.complantaanalytica.com

Table 2: Advanced Methodologies for Perchlorate Anion Quantification

| Technique | Principle | Key Advantages |

|---|---|---|

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Robust, well-established method for ionic species. |

| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their size-to-charge ratio under an electric field. | High separation efficiency, minimal sample consumption. clu-in.org |

Synthetic Chemistry and Chemical Modification Strategies for Californidine Perchlorate

Isolation and Extraction Methodologies from Natural Sources

The primary natural source of californidine (B190724) is the California poppy (Eschscholzia californica), though it has also been isolated from plant tissue cultures. The extraction and purification of this alkaloid involve a series of well-defined steps to separate it from a complex mixture of other plant constituents.

Ethanol-Based Extraction from Eschscholzia californica

The initial step in isolating californidine from Eschscholzia californica typically involves extraction with ethanol (B145695). The dried, flowering herb of the plant is subjected to extraction using ethanol or an ethanol/water mixture. pfannenschmidt.de A common method utilizes a 70% ethanol solution to efficiently extract a broad range of alkaloids from the plant material. biocrick.comnih.govacs.org This ethanolic extract contains a complex mixture of compounds, including californidine and other related alkaloids such as escholtzine, N-methyllaurotetanine, and caryachine. biocrick.comnih.govacs.org The use of ethanol is advantageous due to its ability to solubilize the target alkaloids effectively. The resulting crude extract serves as the starting point for further purification.

Isolation from Plant Tissue Cultures (e.g., Cryptocarya chinensis callus culture)

In addition to extraction from whole plants, californidine perchlorate (B79767) has been successfully isolated from plant tissue cultures. Notably, it has been obtained from a callus culture of Cryptocarya chinensis. 122.114.159 This method offers an alternative and potentially more controlled source of the compound, independent of geographical and seasonal variations that can affect whole plants. The use of callus cultures can also facilitate the production of specific alkaloids under optimized laboratory conditions.

Advanced Purification Techniques (e.g., Column Chromatography, Preparative TLC, Crystallization)

Following the initial extraction, a combination of chromatographic techniques is employed to isolate and purify californidine from the crude extract.

Column Chromatography: This is a fundamental technique used for the separation of individual alkaloids from the mixture. Silica (B1680970) gel is a commonly used stationary phase for the column. A gradient elution system, for instance, with a chloroform (B151607):methanol mixture ranging from 9:1 to 7:3, allows for the sequential separation of alkaloids based on their polarity. Fractions are collected and monitored to track the presence of the desired compound.

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is another valuable tool for the purification of small to moderate quantities of californidine. rochester.edu This method involves applying the concentrated sample as a band onto a thick-layer silica gel plate and developing it with an appropriate solvent system. rochester.edu The separated bands corresponding to different compounds can be visualized, often under UV light, and the silica containing the target compound is scraped from the plate. rochester.edu The pure compound is then recovered by eluting it from the silica with a suitable polar solvent. rochester.edu

Crystallization: As a final purification step, crystallization can be employed to obtain highly pure californidine. researchgate.netnih.gov This process involves dissolving the semi-purified compound in a suitable solvent and allowing crystals to form as the solution cools or the solvent evaporates. This technique is effective in removing residual impurities, yielding a crystalline solid of the purified alkaloid.

The progress of purification at each stage is typically monitored using analytical techniques such as thin-layer chromatography (TLC), often with a visualizing agent like Dragendorff's reagent, which is specific for alkaloids.

Total Synthesis Approaches to the Californidine Core Structure

The total synthesis of complex natural products like californidine is a significant challenge in organic chemistry. It allows for the production of these molecules in the laboratory, enabling further study and the creation of analogues.

Stereoselective Synthesis of Enantiopure Californidine Perchlorate

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. consensus.appnih.gov For californidine, which possesses stereogenic centers, obtaining the enantiopure form is crucial as different enantiomers can exhibit different biological activities. Chiral auxiliaries are often employed in stereoselective synthesis. nih.govmdpi.comresearchgate.net These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. After the desired stereochemistry is set, the auxiliary is removed. Another approach is the use of chiral catalysts or reagents that can facilitate enantioselective transformations. mdpi.com The synthesis of enantiopure 1,2-amino alcohols, for instance, can serve as a source of chirality for building complex molecules. consensus.appnih.gov While specific details on the stereoselective synthesis of enantiopure this compound are not extensively documented in the provided search results, the general principles of asymmetric synthesis would be applied to control the stereochemical outcome of the key bond-forming reactions in the synthetic sequence.

Semi-Synthetic Derivatization and Analog Development

Semi-synthetic derivatization of naturally occurring alkaloids like californidine is a crucial strategy for developing novel analogs with potentially enhanced pharmacological properties or for probing structure-activity relationships. wikipedia.orgmdpi.com The complex scaffold of californidine, a pavine-type benzylisoquinoline alkaloid, offers several sites for chemical modification. smolecule.com

Functional Group Modification Strategies (e.g., Hydroxylation, Methylation)

The structure of californidine features methylenedioxy groups and a quaternary nitrogen, which are targets for modification. biosynth.com Functional group modifications are central to diversifying the chemical space of benzylisoquinoline alkaloids (BIAs). oup.comnih.gov These reactions often aim to alter polarity, receptor binding affinity, or metabolic stability.

Hydroxylation: The introduction of hydroxyl (-OH) groups, particularly on the aromatic rings, is a key modification. researchgate.net While direct hydroxylation of the californidine aromatic rings is challenging, demethylenation (cleavage of the methylenedioxy bridge) can be achieved using reagents like boron tribromide (BBr₃) to yield catechol-like structures with two adjacent hydroxyl groups. These dihydroxy derivatives can then be selectively re-alkylated or further functionalized. In the broader class of BIAs, cytochrome P450 enzymes are known to catalyze hydroxylation reactions in biosynthetic pathways, a process that can be mimicked in synthetic approaches. researchgate.netnih.gov

Methylation and O-Methylation: The hydroxyl groups introduced via demethylenation can be methylated using reagents like diazomethane (B1218177) or methyl iodide. This allows for the synthesis of analogs with varied methoxy (B1213986) substitution patterns, which are common in related natural alkaloids. mdpi.com O-methyltransferases (OMTs) in nature utilize S-adenosyl-L-methionine to regioselectively methylate hydroxyl groups, and similar strategies can be employed synthetically to control the position of methylation. mdpi.com The degree and position of O-methylation can significantly influence the biological activity of BIA scaffolds.

N-Demethylation: Although californidine possesses a quaternary N-methyl group, related tertiary amine alkaloids can undergo N-demethylation. This process, often achieved with reagents like α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis, yields a secondary amine. This secondary amine can then be re-alkylated with different alkyl groups to produce a variety of N-substituted analogs.

A summary of potential functional group modifications on a conceptual californidine-derived scaffold is presented in Table 1.

Table 1: Potential Functional Group Modifications of a Californidine-Derived Scaffold

| Modification Type | Reagents/Methods | Potential Outcome |

| Demethylenation | Boron tribromide (BBr₃), Lewis acids | Cleavage of methylenedioxy bridges to form catechols (dihydroxy groups) |

| Hydroxylation | Often indirect via demethylenation; or using specific oxidizing agents | Introduction of polar hydroxyl groups, altering solubility and binding |

| O-Methylation | Methyl iodide (CH₃I), Dimethyl sulfate, Diazomethane | Conversion of hydroxyl groups to methoxy groups, modifying lipophilicity |

| N-Alkylation | Alkyl halides (after demethylation to a tertiary amine) | Introduction of novel N-substituents to modulate activity |

Perchlorate Salt Formation and Stability Considerations

Salt formation is a common strategy to improve the physicochemical properties of alkaloidal compounds, such as their crystallinity, solubility, and stability. researchgate.net

Formation: Californidine, being a quaternary ammonium (B1175870) compound, exists as a cation. biosynth.com It can be paired with various anions to form salts. A this compound salt would be formed by introducing the perchlorate anion (ClO₄⁻), typically from a source like perchloric acid (HClO₄) or another perchlorate salt (e.g., sodium perchlorate) via a metathesis reaction. The formation reaction involves the protonation of a precursor tertiary amine by perchloric acid or, in the case of the already quaternary californidine, ion exchange.

Stability: Perchlorate salts of organic cations are generally crystalline solids with high melting points. at.ua The stability of these salts can be influenced by several factors. The large, symmetric, and weakly coordinating nature of the perchlorate anion often leads to the formation of stable, well-defined crystal lattices. However, organic perchlorate salts must be handled with extreme caution as they can be shock-sensitive and explosive, particularly upon heating. at.uasciencemadness.org Their thermal stability is a significant concern; for instance, mebeverine (B1676125) perchlorate is reported to be stable up to 210 °C. researchgate.net The stability of alkaloid salts can also be affected by humidity, which can sometimes lead to phase transformations or conversion back to the free base, although perchlorate salts are often less hygroscopic than other salt forms. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms

The reactivity of californidine is dictated by its core pavine (B1216701) structure, including its aromatic rings, methylenedioxy groups, and the quaternary ammonium center.

Oxidation and Reduction Reactions

Oxidation: The electron-rich aromatic rings and the methylenedioxy groups are susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of these rings. In related alkaloids, oxidation can also occur at the benzylic positions. Cytochrome P450 enzymes are known to catalyze oxidative reactions in isoquinoline (B145761) alkaloids. Selective oxidation can be challenging, but under controlled conditions, it could potentially lead to the formation of new functional groups. For example, some alkaloids can be oxidized to form oxo-derivatives.

Reduction: The aromatic rings of the californidine scaffold can undergo reduction under catalytic hydrogenation conditions (e.g., H₂ gas with a metal catalyst like Pd/C or PtO₂), although this often requires harsh conditions and may lead to a loss of aromaticity. More commonly in alkaloid chemistry, reduction is used to convert carbonyls or imines to alcohols or amines, respectively, during a synthetic sequence. sci-hub.se For instance, the precursor to a protopine (B1679745) alkaloid, which shares biosynthetic origins with pavine alkaloids, can be synthesized via the reduction of a keto-lactam. researchgate.net

Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene (B151609) rings of the californidine skeleton is a potential pathway for derivatization. The directing effects of the existing oxygen substituents (in the methylenedioxy groups) would control the regioselectivity of these reactions. These groups are activating and ortho-, para-directing. However, the inherent complexity and potential for side reactions mean that such direct substitutions on the natural product are often low-yielding and difficult to control. Therefore, such modifications are more commonly introduced on simpler precursors during a total synthesis campaign. rsc.orgbeilstein-journals.org

Degradation Pathways and Stability under Research Conditions

Californidine, like many alkaloids, can be sensitive to light, heat, and extreme pH conditions.

Photodegradation: Extended exposure to UV light can lead to decomposition, a common issue for many complex organic molecules.

Thermal Degradation: As a quaternary ammonium salt, californidine is expected to be more thermally stable than its tertiary amine counterpart. However, at high temperatures, Hofmann elimination or other rearrangement and decomposition pathways could occur. The stability of the perchlorate salt is a particular concern, as heating can lead to explosive decomposition. at.ua

The general stability of benzylisoquinoline alkaloids is a critical factor in their isolation, storage, and handling for research purposes. nih.gov For this compound, the primary stability concern under research conditions would be its potential for energetic decomposition, necessitating careful handling and storage away from heat and shock. sciencemadness.org

Biosynthetic Investigations of Californidine Perchlorate

Proposed Biosynthetic Pathways of Benzophenanthridine Alkaloids

Californidine (B190724) is a member of the pavine (B1216701) class of benzylisoquinoline alkaloids (BIAs). smolecule.comresearchgate.net The biosynthesis of these complex molecules originates from the aromatic amino acid L-tyrosine. Benzophenanthridine alkaloids, a closely related group, are also derived from L-tyrosine and share significant portions of their biosynthetic pathway with pavine alkaloids. scilit.commdpi.comresearchgate.net These pathways have been studied in various plant species, including the California poppy (Eschscholzia californica), a known producer of californidine. mdpi.comnih.gov

Role of Isoquinoline (B145761) Alkaloid Precursors

The journey from L-tyrosine to the diverse array of BIAs is a multi-step process involving several key intermediates. cabidigitallibrary.orgfrontiersin.orgrsc.org The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. cabidigitallibrary.org These two molecules then condense to form (S)-norcoclaurine, the first committed precursor of all BIAs. researchgate.netfrontiersin.org

A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the central intermediate, (S)-reticuline. researchgate.netcabidigitallibrary.orgfrontiersin.org (S)-Reticuline is a critical branch point in BIA biosynthesis, leading to the formation of numerous structural classes of alkaloids. cabidigitallibrary.orgnih.govoup.com

Branch Points in Alkaloid Biosynthesis

The diversification of alkaloid structures is further enhanced by the introduction of new metabolic branches. For instance, the ectopic expression of scoulerine-9-O-methyltransferase (SMT) from Coptis japonica in Eschscholzia californica cells, which normally produce benzophenanthridine alkaloids, resulted in the production of novel alkaloids, including allocryptopine. oup.compnas.org This demonstrates the metabolic plasticity and the potential for generating novel compounds by manipulating key enzymatic steps. oup.com

Enzymology of Californidine Biosynthesis

The biosynthesis of californidine and other BIAs is orchestrated by a suite of specialized enzymes, with cytochrome P450 monooxygenases playing a particularly prominent role in the structural diversification of these alkaloids. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Cytochrome P450 activities)

While the specific enzymes responsible for the final steps in californidine biosynthesis remain to be fully characterized, research on related benzophenanthridine alkaloids has identified several key enzyme families. nih.govresearchgate.net Cytochrome P450 enzymes are crucial for many of the hydroxylation and ring-forming reactions that create the complex BIA skeletons. nih.govnih.gov

In Eschscholzia californica, several cytochrome P450 families, including CYP80, CYP82, and CYP719, are enriched and play significant roles in BIA biosynthesis. nih.govscience.gov For example, N-methylcoclaurine 3'-hydroxylase (CYP80B1) is a key enzyme in the formation of (S)-reticuline. researchgate.netnih.gov Further down the pathway, enzymes like (S)-cheilanthifoline synthase (CYP719A5) and (S)-stylopine synthase (CYP719A2/A3) are involved in the formation of the benzophenanthridine backbone. nih.gov Studies have also identified dihydrobenzophenanthridine 10-hydroxylase (CYP82P2/P3) as a key enzyme in macarpine (B1218228) biosynthesis. nih.gov Although californidine itself does not appear to significantly inhibit major cytochrome P450 enzymes, the biosynthesis of its precursors is heavily reliant on their activity. science.govresearchgate.net

The berberine (B55584) bridge enzyme (BBE) is another critical enzyme in the biosynthesis of many BIAs. cabidigitallibrary.orgfrontiersin.org This enzyme catalyzes a unique oxidative cyclization of (S)-reticuline to form (S)-scoulerine. nih.gov While BBE diverts precursors away from the pavine pathway, its study provides a model for understanding the complex enzymatic reactions in alkaloid biosynthesis. nih.gov

Enzyme Kinetics and Substrate Specificity Studies

Detailed kinetic studies on the enzymes involved in californidine biosynthesis are limited due to the incomplete elucidation of the pathway. However, research on related enzymes from other BIA pathways provides insights into their function. ohiojournalofscience.orgopenbiochemistryjournal.com Enzymes in these pathways often exhibit high substrate specificity, ensuring the precise formation of complex alkaloid structures. frontiersin.orgnih.gov For example, O-methyltransferases involved in BIA biosynthesis show strict specificity for their respective substrates, despite the structural similarity of these substrates. frontiersin.org

Studies on cytochrome P450 enzymes from Eschscholzia californica have revealed that even highly homologous enzymes can have different substrate specificities and expression patterns, contributing to the diversity of alkaloids produced by the plant. nih.govnih.gov For example, two closely related P450s, CYP82P2 and CYP82P3, both exhibit 10-hydroxylase activity but act on different substrates within the benzophenanthridine pathway. nih.gov

Genetic and Molecular Approaches to Pathway Elucidation

Modern molecular techniques have been instrumental in unraveling the complexities of BIA biosynthesis. mdpi.comresearchgate.net Transcriptome mining and genome analysis of Eschscholzia californica have been powerful tools for identifying candidate genes encoding biosynthetic enzymes. nih.gov By comparing the transcriptomes of different plant tissues and cell cultures with varying alkaloid profiles, researchers can identify genes whose expression correlates with the production of specific alkaloids. nih.gov

Furthermore, techniques such as virus-induced gene silencing (VIGS) and CRISPR-Cas9-mediated gene editing have been used to functionally characterize these candidate genes. nih.gov By knocking down or knocking out the expression of a specific gene, scientists can observe the effect on the alkaloid profile of the plant, thereby confirming the gene's role in the biosynthetic pathway. For instance, the antisense suppression of BBE and CYP80B1 in California poppy cell cultures led to a significant reduction in benzophenanthridine alkaloid accumulation. nih.gov

These genetic and molecular approaches, combined with traditional biochemical methods, are continuously advancing our understanding of how plants like the California poppy produce a rich diversity of alkaloids, including californidine. researchgate.net

Gene Expression Analysis of Biosynthetic Enzymes

The expression of genes in the BIA pathway is tightly regulated, often in response to environmental cues or hormonal signals. Studies in E. californica have identified several key transcription factors (TFs) that act as master regulators of the pathway. The phytohormone methyl jasmonate (MeJA) is a known inducer of these TFs and subsequent alkaloid production. nih.govsciencegate.app

Gene expression profiling using RNA sequencing has shown that MeJA sequentially induces the expression of WRKY and basic helix-loop-helix (bHLH) transcription factor genes, which in turn activate the BIA biosynthetic enzyme and transporter genes. nih.govnih.gov This regulation is also tissue-specific; pavine-type alkaloids, including Californidine, accumulate primarily in the aerial parts of the plant, whereas benzophenanthridine alkaloids like sanguinarine (B192314) are found mainly in the roots, indicating differential gene expression in these tissues. nih.govnih.govresearchgate.net Although the specific enzymes for Californidine synthesis are unknown, the expression of upstream pathway genes and their regulators has been characterized. nih.govplos.org

| Transcription Factor | Family | Inducer | Observed Effect on BIA Pathway |

|---|---|---|---|

| EcbHLH1-1 / EcbHLH1-2 | bHLH | Methyl Jasmonate (MeJA) | Positive regulators of sanguinarine biosynthesis. nih.gov |

| EcWRKYs (multiple) | WRKY | Methyl Jasmonate (MeJA) | Transiently respond to MeJA; expression patterns are similar to BIA biosynthetic genes, suggesting involvement in regulation. nih.govsciencegate.app |

| EcAP2/ERF (multiple) | AP2/ERF | Methyl Jasmonate (MeJA) | Several genes are upregulated by MeJA, suggesting a role in the regulatory network. nih.gov |

Gene Silencing and Overexpression Studies (e.g., CRISPR/Cas9 in model systems)

While the direct application of CRISPR/Cas9 to modulate Californidine production has not been reported, this technique is suggested as a potential methodology for future research to identify and validate biosynthetic genes by knocking them down and observing the effect on alkaloid levels. However, other powerful genetic manipulation techniques have been successfully applied to the BIA pathway in E. californica.

Overexpression: The heterologous overexpression of CjWRKY1, a transcription factor from Coptis japonica, in cultured California poppy cells successfully enhanced BIA production. plos.org This study demonstrated that the engineered cells showed increased transcript levels of several BIA biosynthetic enzyme genes and a significant accumulation of alkaloids, including sanguinarine and protopine (B1679745), in the culture medium. plos.org This serves as a proof-of-concept for enhancing pathway flux by manipulating regulatory genes.

Gene Silencing: Virus-Induced Gene Silencing (VIGS) has been effectively used to probe gene function within the BIA pathway in E. californica plants. researchgate.netscience.gov In one study, silencing the gene for dihydrobenzophenanthridine oxidase (DBOX) led to a corresponding decrease in the accumulation of its product, sanguinarine, confirming the gene's function in the pathway. science.gov

| Technique | Gene Target | System | Key Finding |

|---|---|---|---|

| Overexpression | CjWRKY1 (from C. japonica) | E. californica Cell Culture | Increased expression of BIA genes and enhanced accumulation of multiple alkaloids in the medium. plos.org |

| Virus-Induced Gene Silencing (VIGS) | DBOX (dihydrobenzophenanthridine oxidase) | E. californica Plant | Reduced DBOX transcript levels led to decreased sanguinarine accumulation. science.gov |

Metabolic Engineering Strategies for Enhanced Production

The ultimate goal of metabolic engineering in this context is to develop robust systems for the high-level production of valuable alkaloids. Research has focused on enhancing the natural production capabilities of E. californica cells and exploring the potential for production in other organisms.

Optimizing Biosynthetic Flux in Host Organisms

Elicitation: The addition of elicitors, such as purified yeast extract or methyl jasmonate, to cell cultures induces a defense response that strongly upregulates the expression of biosynthetic genes, leading to a significant increase in alkaloid production. nih.govresearchgate.net

Two-Phase Culture Systems: A major challenge in cell culture is that high concentrations of produced alkaloids can be toxic to the cells or inhibit the biosynthetic enzymes. To overcome this, two-phase culture systems have been developed. The addition of an inert, non-aqueous phase, such as silicone fluid, creates a sink that extracts the alkaloids from the aqueous medium, relieving feedback inhibition and toxicity, and greatly increasing the total yield. researchgate.net When combined with elicitation, this method has been shown to increase alkaloid production tenfold. researchgate.net

| Strategy | Method/Agent | Mechanism | Reported Outcome |

|---|---|---|---|

| Elicitation | Yeast Extract / Methyl Jasmonate | Induces defense-related gene expression, including BIA pathway genes. | Significant increase in the production of benzophenanthridine alkaloids. researchgate.net |

| Two-Phase Culture | Silicone Fluid | Sequesters alkaloids from the aqueous medium, preventing feedback inhibition and cell toxicity. | Greatly increased total alkaloid production compared to standard cultures. researchgate.net |

| Combined Approach | Elicitation + Two-Phase Culture | Synergistic effect of pathway induction and product removal. | Up to a 10-fold increase in net sanguinarine production. researchgate.net |

Heterologous Expression Systems for Californidine Perchlorate (B79767) Production

The production of complex plant-derived molecules like Californidine in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) is a major goal of synthetic biology. This approach, known as heterologous expression, involves transferring the entire biosynthetic pathway from the native plant into a fast-growing, easily scalable organism.

However, the heterologous production of Californidine has not yet been achieved. A primary obstacle is that the genes encoding the specific enzymes for the final steps of its biosynthesis remain unknown. nih.gov Despite this, foundational work has demonstrated the feasibility of expressing BIA pathway components in other systems. Enzymes from the E. californica pathway have been functionally expressed in various hosts for characterization, and regulatory factors have been successfully expressed across species to modulate pathways. nih.govresearchgate.netplos.org These studies lay the groundwork for the eventual reconstruction of the entire Californidine pathway in a microbial host once the missing genes are discovered.

| Expressed Gene/Protein | Original Source | Host System | Purpose / Finding |

|---|---|---|---|

| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | E. californica | Not specified | Successful functional expression and characterization of a key BIA pathway enzyme. researchgate.net |

| CjWRKY1 (Transcription Factor) | Coptis japonica | E. californica cells | Demonstrated that a regulatory gene from one plant can function in another to boost alkaloid production. plos.org |

| DBOX (Dihydrobenzophenanthridine oxidase) | Papaver somniferum (Opium Poppy) | Pichia pastoris (Yeast) | Recombinant expression to confirm enzyme activity on various alkaloid substrates. science.gov |

Computational and Theoretical Studies on Californidine Perchlorate

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as californidine (B190724), might interact with biological macromolecules. These computational techniques provide insights into potential protein targets and the nature of the binding interactions at a molecular level.

Ligand-Protein Binding Affinity Predictions

The prediction of binding affinity between a ligand and a protein is a cornerstone of computational drug discovery. For californidine, molecular docking simulations can be employed to estimate its binding strength to various receptors. While specific, comprehensive docking studies on californidine perchlorate (B79767) are not widely published, the existing literature on its biological activities suggests key protein targets for such computational analyses.

For instance, alkaloids from Eschscholzia californica are hypothesized to act on gamma-aminobutyric acid type A (GABA-A) receptors. nih.govacs.orgplantaanalytica.com Molecular docking software, such as AutoDock Vina, could be utilized to screen californidine against different subunits of the GABA-A receptor. researchgate.net These simulations would calculate a binding energy, typically expressed in kcal/mol, which serves as an estimate of the binding affinity. A lower binding energy generally suggests a more favorable interaction.

Furthermore, studies have indicated that californidine interacts with serotonin (B10506) 5-HT(1A) receptors. researchgate.net Docking californidine into the crystal structure of the 5-HT(1A) receptor could elucidate the specific binding pose and predict the affinity, offering a molecular basis for this observed interaction. The results of such hypothetical docking studies could be presented as follows:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GABA-A Receptor (α1β2γ2) | -8.5 | Tyr97, Phe99, Thr128 |

| Serotonin 5-HT(1A) Receptor | -7.9 | Asp116, Phe361, Trp358 |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 |

This table is illustrative and based on potential targets; specific published binding affinity data for californidine is limited.

Conformational Analysis and Dynamics

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. Californidine possesses a complex, rigid, polycyclic structure. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Theoretical Property Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Structure-Activity Linkages

QSAR models can be developed for a class of compounds, such as benzophenanthridine alkaloids, to predict their activity based on their structural features. researchgate.netnih.govdntb.gov.ua For example, a QSAR model could be built to predict the acetylcholinesterase (AChE) inhibitory activity of this class of alkaloids. Californidine is known to exhibit moderate AChE inhibitory activity.

Developing such a model would involve compiling a dataset of benzophenanthridine alkaloids with their experimentally determined AChE inhibitory activities (e.g., IC50 values). Then, for each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that links these descriptors to the observed activity. unimib.itmdpi.commdpi.comddg-pharmfac.net

Feature Selection and Model Validation Methodologies

The development of a robust QSAR model requires careful feature selection and rigorous validation. nih.gov

Feature Selection: From a large pool of calculated molecular descriptors, a smaller, more relevant subset must be chosen to avoid overfitting the model. Techniques like genetic algorithms can be employed for this purpose, selecting the descriptors that have the most significant correlation with the biological activity. mdpi.com

Model Validation: The predictive power of a QSAR model must be thoroughly assessed. mdpi.com Common validation techniques include:

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are used to test the model's robustness on the training data.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development.

A statistically sound QSAR model for benzophenanthridine alkaloids would allow for the theoretical prediction of the activity of new or untested derivatives, guiding synthetic efforts toward more potent compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. researchgate.net Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the californidine cation.

These calculations can determine properties such as:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can reveal electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions with protein targets.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For a compound like Californidine perchlorate, DFT could be applied to determine a variety of molecular properties. These applications would typically include:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectroscopic data to confirm its structure.

Electronic Properties: Determining key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding and predicting intermolecular interactions.

Currently, there are no specific DFT studies published in peer-reviewed literature that focus on this compound.

Computational Prediction Validation and Reconciliation with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. This iterative process ensures the accuracy and predictive power of the computational models. For this compound, this would involve several key steps.

Re-evaluation of Computational Parameters (e.g., Force Fields, Solvation Models)

When discrepancies arise between computational predictions and experimental data, a re-evaluation of the computational parameters is necessary. This can include:

Force Fields: In molecular mechanics simulations, the parameters that define the potential energy of the system (the force field) may need adjustment to better represent the specific interactions of the pavinane alkaloid structure.

Solvation Models: The way the solvent is represented in the calculation can significantly impact the results, especially for a salt like this compound. Different implicit or explicit solvation models might be tested to see which best reproduces experimental observations in solution.

No published studies document the re-evaluation of computational parameters for this compound.

Integration of Biophysical Assays for Empirical Constant Validation

Experimental data from biophysical assays are essential for validating computational models. For a compound like Californidine, which has shown some biological activity, this could involve:

Binding Affinity Measurements: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide empirical binding constants (e.g., K_d, ΔH) for the interaction of Californidine with a biological target, such as an enzyme or receptor. These values can then be compared with binding energies calculated from molecular docking simulations.

Enzyme Inhibition Assays: Experimental IC50 values, such as the reported moderate inhibition of acetylcholinesterase (AChE) by Californidine, can serve as a benchmark for the accuracy of computational predictions of inhibitory activity.

While some biological data for Californidine exists, there are no studies that explicitly integrate these findings for the validation of computational predictions.

Allosteric Effects and Secondary Binding Site Probing

Computational methods can be used to explore complex biological phenomena such as allostery, where binding at one site affects the properties of another site on the protein. For Californidine, this could involve:

Molecular Dynamics Simulations: Simulating the dynamic behavior of a target protein in the presence and absence of Californidine to identify conformational changes indicative of allosteric regulation.

Blind Docking: Docking the ligand to the entire surface of a protein without pre-defining a binding site to discover potential secondary or allosteric binding pockets.

There is currently no research available on the allosteric effects or secondary binding site probing of Californidine using computational approaches.

Advanced Analytical Techniques for Quantification and Profiling of Californidine Perchlorate

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)targetanalysis.grcerilliant.com

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier technique for the analysis of alkaloids like californidine (B190724). ethz.ch This method offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of the target analyte in intricate matrices. ethz.ch The coupling of the high-resolution separation power of UHPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry provides a robust analytical platform. ethz.chnih.gov

Developing a reliable UHPLC-MS/MS method for Californidine perchlorate (B79767) requires careful optimization of both chromatographic and mass spectrometric parameters, especially when dealing with complex matrices such as plant extracts or biological fluids. The primary goal is to achieve efficient separation of californidine from other co-eluting compounds that could interfere with its detection, a phenomenon known as matrix effects. researchgate.net

Method development often begins with the selection of an appropriate stationary phase, typically a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase composition, usually a mixture of an organic solvent like acetonitrile and an aqueous solution with additives such as phosphoric acid or other modifiers, is optimized through gradient elution to ensure sharp, symmetrical peaks and good resolution from other alkaloids. nih.govnih.gov

For the mass spectrometry component, an ion-pair HPLC-ESI-MS/MS method can be developed for the direct and rapid characterization of isoquinoline (B145761) alkaloids in crude extracts. researchgate.net The optimization of Electrospray Ionization (ESI) source parameters is critical for maximizing the generation of the desired molecular ions. In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the most common mode used for quantification. ethz.ch This involves selecting a specific precursor ion (typically the molecular ion of californidine) and one or more product ions that are characteristic of its fragmentation pattern. This high degree of specificity significantly reduces background noise and enhances sensitivity. ethz.chagilent.com

| Parameter | Optimized Condition | Purpose |

| UHPLC System | Agilent 1290 Infinity | Provides high-resolution separation. |

| Column | Reversed-phase C18 | Separates alkaloids based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and aqueous solution | Achieves effective separation of multiple compounds. nih.govnih.gov |

| Flow Rate | Optimized for sharp, symmetrical peaks | Ensures efficient chromatography. |

| Column Temp. | Thermostatted (e.g., 25-40 °C) | Maintains reproducible retention times. |

| MS System | Triple Quadrupole (e.g., Agilent 6460) | Enables sensitive and selective detection. ethz.ch |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes alkaloids for MS detection. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. ethz.ch |

| MRM Transition | Specific to Californidine (Precursor > Product ion) | Ensures unambiguous identification and quantification. |

| Collision Energy | Optimized for characteristic fragmentation | Generates specific product ions for MRM. |

Once a UHPLC-MS/MS method is developed and validated, it can be applied to the precise quantification of californidine in diverse samples. Highly sensitive and selective UHPLC-MS/MS methods operating in MRM mode have been successfully developed for quantifying californidine in commercial preparations of California poppy (Eschscholzia californica). ethz.ch These methods are validated to ensure they are precise and accurate, with imprecision and inaccuracy values typically below 15%. ethz.ch

For quantification, an internal standard, such as verapamil, is often used to correct for variations in sample preparation and instrument response. ethz.ch The analytical process involves extracting the alkaloids from the sample matrix, followed by precipitation of proteins or other interfering substances. ethz.ch The resulting solution is then injected into the UHPLC-MS/MS system.

Studies have quantified californidine content in California poppy products in ranges of 0.13–2.55 mg/g. ethz.ch The method's high sensitivity also allows for its use in pharmacokinetic studies, where low concentrations of the compound and its metabolites need to be measured in biological samples like plasma or tissue homogenates. ethz.ch

Ion Chromatography-Mass Spectrometry (IC-MS/MS) for Perchlorate Anion Analysistargetanalysis.gr

Since Californidine perchlorate is a salt, its complete characterization can involve the analysis of its constituent ions: the californidine cation and the perchlorate (ClO₄⁻) anion. Ion Chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a highly effective and specific method for the determination of the perchlorate anion. agilent.comfda.gov This technique is particularly valuable for detecting perchlorate in various matrices where the salt might be present, including environmental and food samples. fda.govepa.gov

The method involves an ion chromatograph for separating the perchlorate anion from other common anions like chloride, sulfate, and carbonate. epa.govthermofisher.com A suppressor is used after the analytical column to reduce the background conductivity of the eluent before the sample enters the mass spectrometer's ESI source. epa.gov The triple quadrupole mass spectrometer, operating in negative ESI mode, provides confirmation and quantification based on the specific MRM transitions of the perchlorate anion, which are derived from its two stable chlorine isotopes (³⁵Cl and ³⁷Cl). agilent.com The primary transition for quantification is typically m/z 99 > 83 (for ³⁵ClO₄⁻), while the m/z 101 > 85 (for ³⁷ClO₄⁻) transition serves as a qualifier to confirm its identity. agilent.com An isotopically labeled internal standard, such as ¹⁸O₄-labeled perchlorate, is often used to correct for matrix effects and ensure accurate quantification. fda.gov

| Parameter | Typical Setting | Purpose |

| IC System | Dionex or Metrohm IC System | Separates perchlorate from other anions. epa.govrsc.org |

| Analytical Column | Anion exchange (e.g., Dionex IonPac AS16/AS20) | Provides retention and separation of anions. thermofisher.comrsc.org |

| Eluent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Mobile phase for carrying anions through the column. thermofisher.comrsc.org |

| Suppressor | Used post-column | Reduces background eluent ions for MS detection. epa.gov |

| MS System | Triple Quadrupole Mass Spectrometer | Provides sensitive and specific detection. agilent.comfda.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates gas-phase perchlorate anions. fda.gov |

| Quantifier MRM | m/z 99 > 83 (³⁵ClO₄⁻) | Primary transition for quantification. agilent.com |

| Qualifier MRM | m/z 101 > 85 (³⁷ClO₄⁻) | Confirms identity based on isotopic ratio. agilent.com |

| Internal Standard | ¹⁸O₄-labeled ClO₄⁻ | Corrects for matrix effects and recovery variations. fda.gov |

Hyphenated Techniques and Advanced Detection Methods

Beyond mass spectrometry, other detection methods can be coupled with liquid chromatography to provide valuable analytical data for this compound and related alkaloids.

Liquid Chromatography with Photodiode Array (LC-PDA), also known as LC-Diode Array Detection (LC-DAD), is a powerful technique for the analysis of alkaloids. nih.gov A PDA detector measures absorbance across a wide range of UV-Vis wavelengths simultaneously, providing a complete UV spectrum for each point in the chromatogram. researchgate.net This is highly advantageous for alkaloid analysis because it not only allows for quantification at the wavelength of maximum absorbance but also aids in the identification of compounds by comparing their UV spectra with those of reference standards or library data. researchgate.net This spectral information is also crucial for assessing peak purity, ensuring that a chromatographic peak corresponds to a single compound and is not a co-elution of multiple substances. nih.gov Methods using HPLC-DAD have been successfully developed for the simultaneous determination of multiple isoquinoline alkaloids in plant extracts. nih.govnih.gov

For certain alkaloids that possess native fluorescence, Liquid Chromatography with Fluorescence Detection (LC-FLD) offers a highly sensitive and selective alternative to UV-based detection. nih.gov The detector excites the molecules at a specific wavelength (λex) and measures the emitted light at a higher wavelength (λem). nih.gov This technique provides enhanced selectivity because relatively few compounds in a complex matrix will fluoresce under the specific excitation and emission conditions used. An analytical HPLC method for screening major benzophenanthridine alkaloids from Eschscholzia californica utilized fluorescence detection with an excitation wavelength of 330 nm and an emission wavelength of 570 nm, leading to excellent selectivity. nih.gov While not all isoquinoline alkaloids fluoresce strongly, this method is exceptionally useful for those that do, providing lower detection limits compared to PDA for those specific compounds.

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. For the quantification and profiling of this compound, validation ensures the reliability, accuracy, and precision of the obtained results. This process involves evaluating several key performance metrics.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The validation of analytical methods for this compound quantification, often performed using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), begins with establishing key performance parameters. nist.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For perchlorate analysis, methods typically demonstrate excellent linearity over a defined concentration range, with correlation coefficients (R²) greater than 0.998. nist.gov

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. For trace analysis of perchlorate, highly sensitive methods have achieved LODs as low as 0.005 to 0.080 µg/L in water and urine samples, respectively. biosynth.comethz.ch

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is a critical parameter for ensuring reliable measurements, especially at low concentrations. For perchlorate, LOQ values are often established at levels such as 0.016 µg/L in water. ethz.ch

The table below illustrates typical validation parameters for the analysis of the perchlorate anion using various chromatographic methods, which are foundational for the analysis of this compound.

| Parameter | Technique | Matrix | Value | Reference |

|---|---|---|---|---|

| Linearity (R²) | IC-MS/MS | Reagent Water | > 0.998 | nist.gov |

| Linearity Range | Ion Chromatography | Drinking Water | 2-100 µg/L | alkalisci.com |

| LOD | Ion Chromatography | Water | 0.005 µg/L (ppb) | ethz.ch |

| LOQ | Ion Chromatography | Water | 0.016 µg/L (ppb) | ethz.ch |

| LOD | IC-ESI-MS | Urine | 0.080 µg/L | biosynth.com |

Accuracy, Precision, and Recovery Assessments

Accuracy refers to the closeness of a measured value to a standard or known true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For the analysis of alkaloids in botanical matrices, including poppy-derived products, methods are validated to ensure adequate recoveries, typically falling within the range of 70–120%. nih.govresearchgate.net

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly. It is usually expressed as the relative standard deviation (RSD). For the quantification of californidine, validated UHPLC-MS/MS methods have demonstrated high precision, with imprecision values (expressed as coefficient of variation, CV%) below 15%. phytolab.com

Recovery is a measure of the efficiency of an analytical method, determined by analyzing samples spiked with a known amount of the analyte. In the analysis of opium alkaloids in bakery products, which presents a complex matrix, validated methods have achieved recoveries between 70% and 110% with RSD values under 20%. nih.gov

The following table summarizes the typical performance metrics for accuracy and precision in the analysis of californidine and related compounds.

| Parameter | Analyte/Matrix | Acceptance Criteria | Reference |

|---|---|---|---|

| Inaccuracy (CV%) | Californidine | < 15% | phytolab.com |

| Imprecision (CV%) | Californidine | < 15% | phytolab.com |

| Recovery | Opium Alkaloids in Bakery Products | 70-110% | nih.gov |

| Precision (RSD) | Opium Alkaloids in Bakery Products | < 20% | nih.gov |

Matrix Effect Evaluation

The matrix effect is a significant consideration in methods like LC-MS/MS, where co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. This can adversely affect the accuracy and precision of the quantification.

Evaluation of the matrix effect is a crucial step in method validation for complex samples such as botanical extracts. It is typically assessed by comparing the analytical response of the standard in a pure solvent to the response of the standard spiked into a blank matrix extract. The goal is to determine if the sample matrix influences the analyte's signal. In the analysis of multi-residue pesticides in various plant matrices, matrix effects were shown to vary significantly depending on the matrix species and the mass spectrometry method used. sigmaaldrich.com For perchlorate analysis in challenging matrices like urine, sample pretreatment methods are specifically designed to remove interfering organic molecules and thus eliminate matrix effects. biosynth.com If significant matrix effects are observed, strategies such as matrix-matched calibration or the use of an isotope-labeled internal standard are employed to compensate for these interferences and ensure accurate quantification.

Application as a Certified Reference Material (CRM) and Analytical Standard

This compound is utilized as a Certified Reference Material (CRM) and an analytical standard, which is fundamental for achieving accurate and traceable measurements in quality control and research.

Characterization and Certification Protocols

This compound is available as a primary reference standard from specialized suppliers. sigmaaldrich.comphytolab.com The characterization and certification of such a standard follow rigorous protocols to ensure its identity, purity, and metrological traceability, often adhering to guidelines set by organizations like the International Organization for Standardization (ISO). thieme-connect.com

A primary reference standard of this compound is certified for its absolute purity. phytolab.com This certification process involves a comprehensive assessment using a battery of analytical techniques to account for all possible impurities. The protocol typically includes:

Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound relative to other organic substances. sigmaaldrich.com

Identity Confirmation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the chemical structure of the molecule.

Quantification of Impurities: The certification process accounts for the content of water (determined by Karl Fischer titration), residual solvents (analyzed by Headspace Gas Chromatography), and inorganic impurities.

A critical aspect of the certification for salt forms like this compound is the quantitative determination of the counterion (perchlorate). phytolab.com The mass of the perchlorate is treated as an impurity in the final calculation of the absolute purity. phytolab.com Therefore, the assigned purity on the certificate of analysis refers specifically to the mass fraction of the pure californidine cation. phytolab.com

Quality Control Applications in Botanical Extracts

As a certified reference material, this compound serves as the primary calibrant for the quantitative analysis of this alkaloid in botanical extracts, particularly those derived from Eschscholzia californica (California poppy). ethz.ch Its use is essential for the quality control of commercial herbal products and dietary supplements.

In a typical quality control application, the CRM is used to prepare a series of standard solutions of known concentrations. These standards are then analyzed using a validated method, such as UHPLC-MS/MS, to generate a calibration curve. This curve plots the analytical response versus the concentration of the analyte.